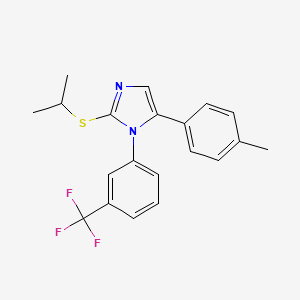

![molecular formula C15H12FN5 B2939696 4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305852-99-7](/img/structure/B2939696.png)

4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

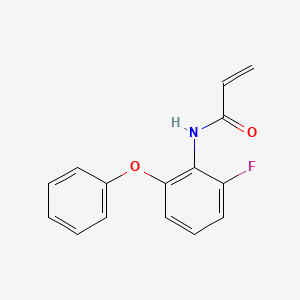

The compound “4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a complex organic molecule. It contains a benzimidazole ring fused with a 1,3,5-triazine ring . This structure is part of a larger class of compounds known as triazinobenzimidazoles .

Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence . The process starts with a nucleophilic substitution reaction for arylglyoxal hydrates . This is followed by a heterocyclization reaction with 1-(1H-benzimidazol-2-yl)guanidine . The exact synthesis process for “this compound” might vary, but it’s likely to follow a similar pathway .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole ring fused with a 1,3,5-triazine ring . The 3,4-dihydro form was found to predominate in DMSO solutions . More detailed structural analysis would require advanced techniques like NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The synthesis process involves several reaction steps, including nucleophilic substitution and heterocyclization . Further analysis of its reactivity would require detailed study.Applications De Recherche Scientifique

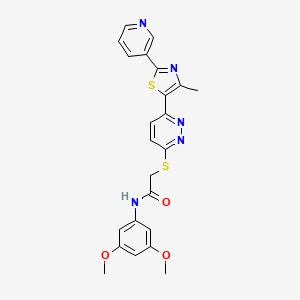

Antimicrobial and Antiproliferative Applications

Antimicrobial Activities : A study by Bektaş et al. (2007) explored the synthesis and antimicrobial activities of novel 1,2,4-Triazole derivatives, suggesting potential applications of triazine-based compounds in combating microbial infections Bektaş et al., 2007.

Antiproliferative Activity : Research by Hranjec et al. (2012) focused on the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles and their antiproliferative activity, indicating the compound's potential in cancer research Hranjec et al., 2012.

Antitumor and DNA Interaction Studies

- Antitumor Activity and DNA Interaction : A study by Singla et al. (2016) revealed the antitumor efficacy of triazine-benzimidazoles, including dihydrofolate reductase inhibition and DNA intercalation, highlighting the compound's potential in cancer therapy Singla et al., 2016.

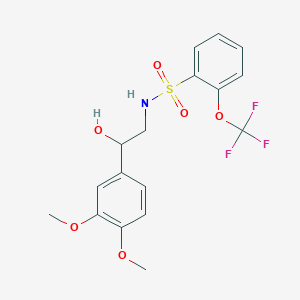

Electronic and Material Science Applications

- Organic Light-Emitting Diodes (OLEDs) : Research on bipolar triphenylamine-benzimidazole derivatives by Ge et al. (2008) for use in phosphorescent OLEDs demonstrates the compound's utility in advanced material science, particularly in the development of efficient single-layer OLEDs Ge et al., 2008.

Mécanisme D'action

Propriétés

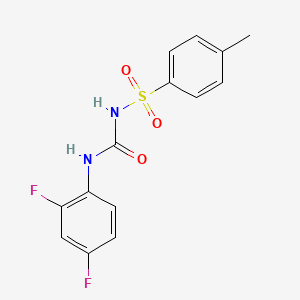

IUPAC Name |

4-(4-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5/c16-10-7-5-9(6-8-10)13-19-14(17)20-15-18-11-3-1-2-4-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUNIZJNDXHOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1-[(3-chlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2939615.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2939618.png)

![6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2939621.png)

![(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2939625.png)

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)

![12-(4-chlorophenyl)-4-methyl-2-oxo-N-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2939628.png)